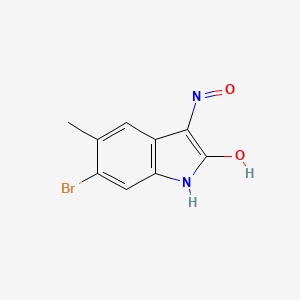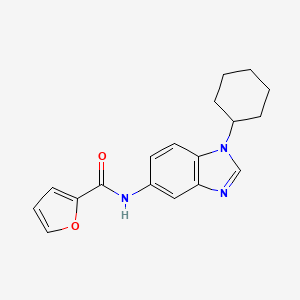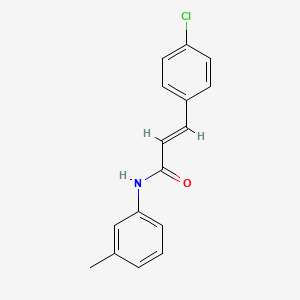
1-(6-chloro-2-methyl-4-phenyl-3-quinolinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloro-2-methyl-4-phenyl-3-quinolinyl)ethanone is a chemical compound related to the quinoline family, which is known for its wide range of biological and chemical properties. Quinolines and their derivatives are significant in the field of medicinal chemistry due to their diverse pharmacological activities.
Synthesis Analysis
The synthesis of this compound involves various chemical reactions starting from basic quinolinic structures. The process includes modifications and functionalizations to add different substituents such as chloro, methyl, and phenyl groups to the quinoline core. Techniques like ortho-lithiations, Friedlander quinoline synthesis, and Wittig reactions are commonly employed in these syntheses to achieve the desired quinoline derivatives (Sun et al., 2007; Frites et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. These analyses confirm the positioning of different substituents on the quinoline nucleus and help in understanding the conformation and electronic distribution within the molecule (Karkhut et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as nucleophilic substitutions and cycloadditions, due to its reactive sites. These reactions allow for further functionalization and derivatization of the quinoline core, expanding its chemical versatility and application in different chemical syntheses (Kategaonkar et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of different substituents affects these properties, influencing the compound's behavior in various solvents and temperatures (Loh et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are significantly influenced by the functional groups attached to the quinoline ring. Studies on its chemical behavior reveal how the compound interacts with various reagents and under different chemical conditions, leading to a wide range of possible reactions and products (Murugavel et al., 2017).
Scientific Research Applications
Synthesis and Catalytic Behavior
The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone derivatives has facilitated the preparation of novel iron and cobalt complexes. These complexes demonstrated significant catalytic activities towards ethylene reactivity, including oligomerization and polymerization. The activity was particularly notable at elevated ethylene pressures, with complexes containing para-methyl substituents on the aryl group showing the highest activity (Sun et al., 2007).
Anticancer Potential
A new anilino-3H-pyrrolo[3,2-f]quinoline derivative has shown high antiproliferative activity by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II. This compound also blocks the cell cycle in the G(2)/M phase, suggesting apoptosis as a probable mechanism of cell death (Via et al., 2008).
Antioxidant and Anti-Diabetic Agents
Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activity, showing promising results in reducing high glucose levels, suggesting potential as anti-diabetic agents. These compounds exhibited good inhibition percentages in antioxidant activity tests and showed significant binding interactions with calf thymus DNA. Their pharmacological properties suggest they might act as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase, a key enzyme in glucose metabolism (Murugavel et al., 2017).
Antimicrobial Activity
Substituted 1,2,3-triazoles have been synthesized and demonstrated notable antimicrobial activity. This activity highlights the potential of quinoline derivatives in developing new antimicrobial agents (Holla et al., 2005).
properties
IUPAC Name |
1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFUMFBPBDGSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350047 |
Source


|
| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22609-02-5 |
Source


|
| Record name | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564667.png)
![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B5564693.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)



![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)

![1-cyclopentyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564763.png)

![5-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5564776.png)